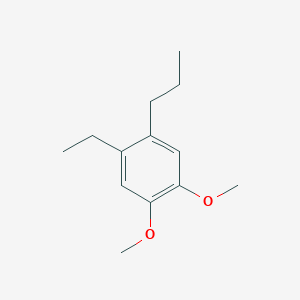

1-Ethyl-4,5-dimethoxy-2-propylbenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H20O2 |

|---|---|

Molecular Weight |

208.3 g/mol |

IUPAC Name |

1-ethyl-4,5-dimethoxy-2-propylbenzene |

InChI |

InChI=1S/C13H20O2/c1-5-7-11-9-13(15-4)12(14-3)8-10(11)6-2/h8-9H,5-7H2,1-4H3 |

InChI Key |

QROLDZOWSQNPCY-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=C(C=C1CC)OC)OC |

Canonical SMILES |

CCCC1=CC(=C(C=C1CC)OC)OC |

Origin of Product |

United States |

Contextualization Within Aromatic Ethers and Substituted Benzene Derivatives

1-Ethyl-4,5-dimethoxy-2-propylbenzene is classified as a polysubstituted aromatic ether. The core of the molecule is a benzene (B151609) ring, a fundamental aromatic hydrocarbon. numberanalytics.com Its character is defined by the four substituents attached to this ring: two methoxy (B1213986) groups (-OCH₃), an ethyl group (-CH₂CH₃), and a propyl group (-CH₃CH₂CH₃).

The presence of the methoxy groups places the compound in the family of aromatic ethers, also known as alkoxybenzenes. Dimethoxybenzene derivatives are noted for their applications as precursors and intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. researchgate.netnih.gov The ether linkages influence the electronic properties of the aromatic ring, typically acting as activating groups in electrophilic aromatic substitution reactions. fiveable.me

As a substituted benzene, the compound's properties are a composite of the individual contributions of each substituent and their positions relative to one another. researchgate.net The arrangement of two alkyl groups (ethyl and propyl) and two methoxy groups on the benzene ring suggests a molecule with significant potential for steric interactions and specific electronic distributions. This high degree of substitution is a key feature in the design of multifunctional chemical compounds. researchgate.net

Significance of Alkyl Chains Ethyl and Propyl on Aromatic Systems in Chemical Design

Electronic Effects: Alkyl groups are weak electron-donating groups through an inductive effect. libretexts.org This slightly increases the electron density of the aromatic ring, making it more reactive toward electrophiles compared to unsubstituted benzene (B151609). libretexts.org This activating property, combined with the strong activating effect of the two methoxy (B1213986) groups, would make the subject compound highly susceptible to electrophilic aromatic substitution.

Steric Hindrance: The size and conformation of the ethyl and propyl groups create steric bulk around the benzene ring. This physical obstruction can influence the regioselectivity of reactions, potentially blocking or hindering reactions at adjacent positions. acs.org For instance, bulky substituents can favor substitution at the less hindered para-position over the ortho-positions. fiveable.me

Physical Properties: Alkyl chains significantly impact a molecule's physical properties. Increasing the length and number of alkyl chains generally increases the molecule's lipophilicity (fat-solubility) and boiling point, while decreasing its water solubility and density relative to water. wisdomlib.orgvinatiorganics.com This is crucial for applications where solubility in organic solvents or partitioning behavior is important, such as in the formulation of lubricants, solvents, or drugs. evitachem.comnih.gov

The specific ortho-positioning of the ethyl and propyl groups in 1-ethyl-4,5-dimethoxy-2-propylbenzene would likely lead to significant steric interaction between them, potentially influencing the planarity of the substituent groups relative to the benzene ring.

| Property | General Effect of Alkyl Chains |

| Reactivity | Increase reactivity towards electrophilic substitution (Activating) |

| Solubility | Decrease solubility in water; Increase solubility in nonpolar solvents |

| Boiling Point | Increases with chain length and number of carbons |

| Steric Hindrance | Influences reaction sites and molecular packing |

Overview of Current Research Trends and Knowledge Gaps Pertaining to 1 Ethyl 4,5 Dimethoxy 2 Propylbenzene

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis of this compound involves strategically disconnecting bonds to identify plausible starting materials. The most logical disconnections are the carbon-carbon bonds between the aromatic ring and its alkyl substituents, and the carbon-oxygen bonds of the methoxy ethers.

Two primary retrosynthetic pathways can be envisioned:

Alkylation/Acylation Route: The ethyl and propyl groups can be disconnected via Friedel-Crafts alkylation or acylation logic. This leads back to a 1,2-dimethoxybenzene (B1683551) core. Further disconnection of the methoxy groups through an ether disconnection reveals a catechol (1,2-dihydroxybenzene) precursor. This suggests a forward synthesis starting from a catechol derivative, followed by etherification and sequential introduction of the alkyl side chains.

Ring Formation Route: A more advanced approach involves disconnecting the aromatic ring itself. Benzannulation strategies could construct the substituted ring from acyclic or simpler cyclic precursors, installing the required substituents during the ring-forming process.

For classical synthesis, the first pathway is more common. The key challenge lies in controlling the regioselectivity of the alkylation or acylation steps on the electron-rich dimethoxybenzene ring.

Classical Synthetic Approaches

Classical methods for synthesizing polysubstituted benzenes rely on a series of well-established reactions, primarily centered around electrophilic aromatic substitution. msu.edulibretexts.org The order of these reactions is critical to achieving the desired substitution pattern. chemistrysteps.comlibretexts.org

Etherification Reactions for Methoxy Group Installation

The two methoxy groups on the target molecule are typically installed by the etherification of a catechol precursor. The Williamson Ether Synthesis is a standard and effective method for this transformation. This reaction involves the deprotonation of the hydroxyl groups of the catechol derivative with a base to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with a methylating agent.

Reaction Scheme: A substituted catechol is treated with a base (e.g., Sodium Hydroxide, Potassium Carbonate) followed by a methylating agent (e.g., Dimethyl Sulfate, Methyl Iodide) to yield the corresponding dimethoxybenzene derivative.

| Component | Example Reagent | Purpose |

| Starting Material | Substituted Catechol | Dihydroxyaromatic core |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates hydroxyl groups |

| Methylating Agent | Dimethyl Sulfate ((CH₃)₂SO₄) | Provides the methyl group |

| Solvent | Acetone, DMF | Reaction medium |

This step is often performed early in the synthesis to protect the reactive hydroxyl groups and to create the strongly activating methoxy substituents that will direct subsequent electrophilic substitutions.

Alkylation Strategies for Side Chain Introduction

The introduction of the ethyl and propyl side chains can be achieved through Friedel-Crafts alkylation. edubirdie.com This electrophilic aromatic substitution reaction involves treating an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). msu.eduumkc.edu

However, direct Friedel-Crafts alkylation on a highly activated system like 1,2-dimethoxybenzene presents several challenges:

Polyalkylation: The product, having electron-donating alkyl groups, is more reactive than the starting material, often leading to the addition of multiple alkyl groups. youtube.comlumenlearning.com

Carbocation Rearrangement: Primary alkyl halides can form unstable carbocations that rearrange to more stable secondary or tertiary carbocations, leading to isomeric products. chemistrysteps.com For example, using 1-chloropropane (B146392) to introduce the propyl group could lead to the formation of an isopropyl substituent.

Regioselectivity: The two methoxy groups are strong ortho, para-directors. umkc.edu Introducing two different alkyl groups (ethyl and propyl) sequentially with precise placement at the desired positions is difficult to control.

| Parameter | Condition / Reagent | Notes |

| Substrate | 1,2-Dimethoxybenzene | Highly activated aromatic ring |

| Alkylating Agents | Ethyl Chloride, Propyl Chloride | Source of alkyl groups |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to generate electrophile |

| Primary Challenge | Lack of regiocontrol and polyalkylation | Difficult to achieve the specific 1,2,4,5-substitution pattern |

Reduction of Carbonyl Intermediates

To overcome the limitations of direct alkylation, a more reliable two-step strategy involves Friedel-Crafts acylation followed by reduction. chemistrysteps.com This method offers superior control over the reaction.

Friedel-Crafts Acylation: An acyl group (R-C=O) is introduced using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. The acylium ion electrophile does not undergo rearrangement. Furthermore, the resulting ketone product has an electron-withdrawing acyl group, which deactivates the aromatic ring and prevents further acylation reactions. lumenlearning.com For the target molecule, one could sequentially acylate with propanoyl chloride and then acetyl chloride.

Reduction: The ketone carbonyl group is then reduced to a methylene (B1212753) group (-CH₂-). This converts the acyl group into the desired alkyl group.

Several methods are available for this reduction, with the most common being the Clemmensen and Wolff-Kishner reductions. chemistrysteps.com

| Reduction Method | Reagents | Conditions | Key Feature |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | Acidic | Effective for compounds stable in strong acid. |

| Wolff-Kishner Reduction | Hydrazine (H₂NNH₂), Potassium Hydroxide (KOH) | Basic, high temperature | Suitable for compounds sensitive to acid. |

| Catalytic Hydrogenation | H₂, Pd/C | Neutral | Reduces benzylic ketones to methylene groups. chemistrysteps.com |

This acylation-reduction sequence provides a much more predictable pathway to installing primary alkyl chains like ethyl and propyl onto the aromatic ring without rearrangement and with better regiochemical control.

Aromatic Substitution Reactions Leading to the Core Structure

The successful synthesis of this compound hinges on the strategic ordering of various aromatic substitution reactions. chemistrysteps.comlibretexts.org The directing effects of the substituents at each stage must be carefully considered to build the 1,2,4,5-tetrasubstituted pattern.

A plausible classical synthesis would proceed as follows:

Start with 1,2-dimethoxybenzene. This starting material already contains the two activating, ortho, para-directing methoxy groups.

First Friedel-Crafts Acylation: Acylation with propanoyl chloride would likely install the propanoyl group at the 4-position, para to one of the methoxy groups.

Second Friedel-Crafts Acylation: The second acylation with acetyl chloride would then be directed by the three existing substituents. The most likely position for substitution would be ortho to the second methoxy group, leading to the desired precursor.

Dual Reduction: A final reduction step (e.g., Wolff-Kishner) would simultaneously convert both ketone functionalities into the propyl and ethyl groups, respectively, yielding the final product.

This strategic approach uses the principles of electrophilic aromatic substitution to control the placement of each functional group, leading to the desired core structure. libretexts.org

Modern Catalytic and Advanced Synthesis Routes

While classical methods are robust, modern organic synthesis offers more advanced and often more efficient catalytic routes for constructing polysubstituted arenes. nih.gov These methods can provide higher selectivity and milder reaction conditions.

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki or Heck coupling could be employed. A synthesis could start with a pre-functionalized benzene (B151609) ring, such as 1,2-dibromo-4,5-dimethoxybenzene. This intermediate could then undergo sequential palladium-catalyzed cross-coupling reactions with appropriate organoboron (for Suzuki coupling) or other organometallic reagents to introduce the ethyl and propyl groups with absolute regiocontrol.

Directed C-H Functionalization: These advanced techniques use a directing group to temporarily coordinate to a metal catalyst (e.g., Palladium, Rhodium, Iridium), which then activates a specific C-H bond on the aromatic ring for functionalization. researchgate.net This allows for the precise installation of substituents without relying on the inherent electronic directing effects of the ring, offering a powerful tool for complex syntheses.

Organocatalytic Benzannulation: This strategy involves the construction of the aromatic ring from acyclic precursors using an organocatalyst. nih.gov Different combinations of synthons can be cyclized to form a variety of polysubstituted benzene rings under mild conditions, offering a highly flexible approach to complex aromatic structures. nih.gov

These modern methods represent the cutting edge of synthetic chemistry, providing powerful alternatives for assembling complex molecules like this compound with high efficiency and precision.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig C-O bond formation)

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been expanded to include the formation of carbon-oxygen bonds, making it a premier method for the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a strong base. jk-sci.com

The catalytic cycle is understood to proceed through several key steps: oxidative addition of the aryl halide to a palladium(0) complex, coordination of the alkoxide, and subsequent reductive elimination to form the aryl ether product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results by promoting the reductive elimination step. jk-sci.com

For the synthesis of this compound, a plausible route would involve a di-substituted precursor, such as 1,2-dihalo-4-ethyl-5-propylbenzene, undergoing a double Buchwald-Hartwig coupling with a methoxide (B1231860) source like sodium methoxide.

Table 1: Typical Components for Buchwald-Hartwig C-O Coupling Reactions

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | BINAP, DPPF, XANTPHOS, Bulky Biarylphosphines | Stabilizes the palladium center and facilitates key steps in the catalytic cycle. wikipedia.orgjk-sci.com |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the alcohol to form the reactive alkoxide nucleophile. jk-sci.com |

| Aryl Electrophile | Aryl bromides, iodides, or triflates | The aromatic core to which the ether group is attached. |

| Oxygen Nucleophile | Alcohols (e.g., Methanol), Alkoxides (e.g., NaOMe) | The source of the methoxy group. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are typically required. jk-sci.com |

Copper-Mediated Coupling Reactions (e.g., Chan-Lam Coupling)

The Chan-Lam coupling reaction offers a valuable alternative to palladium-catalyzed methods. nih.gov This reaction facilitates the formation of aryl-heteroatom bonds through the copper-catalyzed coupling of aryl boronic acids with alcohols or amines. wikipedia.org A significant advantage of the Chan-Lam coupling is that it can often be performed under milder conditions, frequently at room temperature and open to the air, using inexpensive copper salts as catalysts. wikipedia.orgorganic-chemistry.org

The mechanism is believed to involve a copper(III) intermediate that undergoes reductive elimination to forge the C-O bond. wikipedia.orgnrochemistry.com For the target molecule, a hypothetical synthesis could start with 4-ethyl-5-propyl-1,2-phenylenediboronic acid and couple it with two equivalents of methanol (B129727) in the presence of a copper catalyst, such as copper(II) acetate, and an oxidant, which is often atmospheric oxygen. organic-chemistry.org

Table 2: Typical Components for Chan-Lam C-O Coupling Reactions

| Component | Examples | Purpose |

|---|---|---|

| Copper Source | Cu(OAc)₂, CuI, CuCl₂ | The catalyst for the coupling reaction. nrochemistry.com |

| Ligand | Pyridine, N,N'-Dimethylethylenediamine (DMEDA) | Can accelerate the reaction, though some reactions are ligandless. wikipedia.orgjcsp.org.pk |

| Aryl Donor | Aryl boronic acids, Aryl boronic esters | The source of the aromatic ring. |

| Oxygen Nucleophile | Alcohols (e.g., Methanol) | The source of the methoxy group. nrochemistry.com |

| Oxidant | O₂ (from air), TEMPO | Required to facilitate the catalytic cycle. nrochemistry.com |

| Solvent | CH₂Cl₂, MeCN, Toluene, THF | A range of solvents can be used depending on the specific substrates. nrochemistry.com |

Olefin Metathesis Approaches for Alkyl Chain Modification (if applicable)

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, catalyzed by metal alkylidene complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) and molybdenum. mdpi.comnih.gov While not a primary method for forming the aromatic ether core, it could be applicable for the synthesis or modification of the alkyl side chains (ethyl and propyl groups) on a suitable precursor.

For instance, a precursor molecule such as 1-allyl-4,5-dimethoxy-2-vinylbenzene could be envisioned. The propyl and ethyl groups could then be formed in a subsequent step via catalytic hydrogenation. More directly, cross-metathesis could be used to modify an existing olefinic side chain to achieve the desired alkyl group length before a final reduction step. researchgate.net This approach, however, is likely more complex and less direct than installing the alkyl groups via other methods like Friedel-Crafts alkylation prior to the etherification steps.

Green Chemistry Principles in the Synthesis of Aromatic Ethers

The synthesis of aromatic ethers can be made more environmentally sustainable by adhering to the principles of green chemistry. paperpublications.org Modern catalytic methods like the Buchwald-Hartwig and Chan-Lam couplings are inherently "greener" than classical stoichiometric reactions such as the Williamson ether synthesis, which often requires harsh conditions and generates significant salt waste. acs.org

Key green chemistry considerations in this context include:

Catalysis: Using catalytic amounts of palladium or copper is preferable to stoichiometric reagents, improving atom economy and reducing metallic waste. paperpublications.org

Energy Efficiency: Developing reactions that proceed under mild conditions (lower temperature and pressure) reduces energy consumption. paperpublications.org Microwave-assisted reactions have also emerged as an energy-efficient method. alfa-chemistry.com

Solvent Choice: Minimizing or eliminating hazardous organic solvents is a primary goal. Research into performing these couplings in greener solvents or under solvent-free conditions is an active area. google.com

Waste Prevention: Catalytic cycles are designed to regenerate the active species, minimizing waste. The ideal synthesis would produce the target molecule with minimal byproducts. paperpublications.org

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to an industrial process requires rigorous optimization of reaction conditions to maximize yield, minimize cost, and ensure safety and reproducibility.

For the synthesis of this compound, optimization would focus on several key variables:

Catalyst and Ligand Selection: A thorough screening of different palladium or copper catalysts and ligands is the first step. For Buchwald-Hartwig reactions, the structure of the phosphine ligand can dramatically affect reaction rates and yields. researchgate.net For Chan-Lam couplings, the choice of copper salt and ligand can be similarly impactful. jcsp.org.pk

Reaction Parameters: Temperature, reaction time, and the concentration of reactants must be carefully controlled. The goal is to find conditions that provide the highest conversion in the shortest time to maximize throughput.

Catalyst Loading: A crucial factor for scalability is minimizing the amount of expensive noble metal catalyst (especially palladium) required. Reducing catalyst loading to parts-per-million (ppm) levels is a key goal in process chemistry.

Purification: The process must allow for the efficient removal of the catalyst residues and byproducts from the final product, which is a critical consideration in many applications.

Table 3: Key Parameters for Optimization and Scalable Synthesis

| Parameter | Consideration | Goal for Scalability |

|---|---|---|

| Catalyst System | Screening of various metal sources (Pd, Cu) and ligands. | Identify a robust, highly active, and cost-effective catalyst/ligand combination. |

| Reagent Stoichiometry | Molar ratios of aryl precursor, alcohol/alkoxide, and base. | Use minimal excess of reagents to reduce cost and simplify purification. |

| Temperature & Time | Balancing reaction rate with potential side reactions or degradation. | Achieve complete conversion in the shortest possible time at the lowest safe temperature. |

| Catalyst Loading | Amount of catalyst relative to the substrate. | Minimize loading to reduce cost, especially for palladium, and ease of removal. |

| Solvent Volume | Concentration of the reaction mixture. | Increase concentration to improve vessel productivity, while maintaining safety and solubility. |

| Workup & Purification | Method for isolating the final product (e.g., extraction, distillation, crystallization). | Develop a simple, efficient, and high-yielding purification process that avoids chromatography. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely show two singlets, a consequence of the substitution pattern on the benzene ring. The alkyl substituents—ethyl and propyl groups—and the methoxy groups would present characteristic chemical shifts and splitting patterns.

The two methoxy groups are expected to appear as sharp singlets, though their chemical shifts may differ slightly due to their positions relative to the other bulky substituents. The ethyl group will manifest as a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃). Similarly, the propyl group will show a triplet for the terminal methyl protons, a sextet for the adjacent methylene protons, and a triplet for the methylene protons attached to the benzene ring. docbrown.infodocbrown.infoaskfilo.com

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Aromatic H | ~6.7-7.0 | Singlet | 1H |

| Aromatic H | ~6.6-6.9 | Singlet | 1H |

| Methoxy (OCH₃) | ~3.85 | Singlet | 3H |

| Methoxy (OCH₃) | ~3.80 | Singlet | 3H |

| Propyl CH₂ (benzylic) | ~2.55 | Triplet | 2H |

| Ethyl CH₂ (benzylic) | ~2.65 | Quartet | 2H |

| Propyl CH₂ | ~1.60 | Sextet | 2H |

| Ethyl CH₃ | ~1.20 | Triplet | 3H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a map of the carbon skeleton. Due to the lack of symmetry in this compound, each carbon atom is expected to produce a unique signal. The aromatic carbons typically resonate in the 110-160 ppm range, with carbons attached to oxygen (the methoxy groups) appearing at the lower field (higher ppm) end of this range. docbrown.infodocbrown.infochemicalbook.com The alkyl carbons will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (quaternary, with OCH₃) | ~148-150 |

| Aromatic C (quaternary, with OCH₃) | ~146-148 |

| Aromatic C (quaternary, with ethyl) | ~138-140 |

| Aromatic C (quaternary, with propyl) | ~135-137 |

| Aromatic CH | ~112-115 |

| Aromatic CH | ~110-113 |

| Methoxy OCH₃ | ~55-57 |

| Methoxy OCH₃ | ~55-56 |

| Propyl CH₂ (benzylic) | ~32-34 |

| Ethyl CH₂ (benzylic) | ~28-30 |

| Propyl CH₂ | ~23-25 |

| Ethyl CH₃ | ~15-17 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Signal Assignments

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the quartet of the ethyl group's CH₂ and the triplet of its CH₃. Similarly, correlations would be seen between the adjacent methylene and methyl groups of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link the proton signals of the ethyl and propyl chains to their corresponding carbon signals. The aromatic proton singlets would be correlated with their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. This would establish the connectivity of the entire molecule. For example, the benzylic protons of the ethyl group would show correlations to the quaternary aromatic carbon they are attached to, as well as the adjacent aromatic carbons. The methoxy protons would show a correlation to the aromatic carbon they are bonded to.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula, and offering insights into its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry measures the mass of an ion with very high accuracy (typically to four or more decimal places). libretexts.orgchemguide.co.uk This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₁₄H₂₂O₂. By comparing the experimentally measured exact mass to the calculated exact mass of potential formulas, the correct molecular formula can be confirmed. youtube.comacs.orguni-jena.de The calculated exact mass for [C₁₄H₂₂O₂]⁺ is 222.16198.

Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. The analysis of these fragmentation patterns provides valuable structural information. For this compound, the most likely fragmentation pathways would involve the cleavage of the alkyl side chains.

A primary fragmentation would be the loss of a methyl group (CH₃) from the ethyl side chain or an ethyl group (C₂H₅) from the propyl side chain, leading to the formation of stable benzylic carbocations. The most prominent fragmentation pathway for alkylbenzenes is often the cleavage of the bond beta to the aromatic ring, which for the propyl group would result in the loss of an ethyl radical to form a fragment ion. jove.comwhitman.edu Cleavage of the ethyl group would result in the loss of a methyl radical. The resulting benzylic cations can often rearrange to form a highly stable tropylium (B1234903) ion, a common feature in the mass spectra of alkylbenzenes. jove.comyoutube.com

Predicted Major Fragments

| m/z | Identity of Fragment |

|---|---|

| 222 | [M]⁺ (Molecular Ion) |

| 207 | [M - CH₃]⁺ |

| 193 | [M - C₂H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

No published IR spectroscopy data for this compound could be located.

An analysis would theoretically involve identifying characteristic absorption bands to confirm the presence of its functional groups. Expected vibrational modes would include:

Aromatic C-H stretching: Typically observed around 3100-3000 cm⁻¹.

Aliphatic C-H stretching: From the ethyl and propyl groups, expected in the 2960-2850 cm⁻¹ region.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region, indicative of the benzene ring.

C-O stretching: Strong absorptions from the methoxy groups, typically found in the 1250-1000 cm⁻¹ range.

Aromatic C-H bending: Out-of-plane bends that are indicative of the substitution pattern on the benzene ring, generally appearing below 900 cm⁻¹.

Without experimental data, a table of observed frequencies and their assignments cannot be constructed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (if relevant)

No published UV-Vis spectroscopy data for this compound is available.

UV-Vis spectroscopy would be relevant for studying the electronic transitions within the molecule, particularly the π → π* transitions of the substituted benzene ring. The presence of two electron-donating methoxy groups would be expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. The precise λmax values and molar absorptivity (ε) would be key identifiers but remain undetermined.

X-ray Crystallography for Solid-State Structure Determination (if crystalline form is isolated)

There is no evidence in the literature of this compound being isolated in a crystalline form suitable for X-ray crystallography.

Should a single crystal be obtained, X-ray diffraction would provide definitive information on its solid-state structure. This would include precise bond lengths, bond angles, and the conformation of the alkyl and methoxy substituents relative to the benzene ring. It would also reveal intermolecular interactions, such as packing forces, within the crystal lattice. Without this analysis, all structural representations remain two-dimensional or theoretical.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC-MS, HPLC)

No studies utilizing GC-MS or HPLC for the analysis or purification of this compound have been published.

Gas Chromatography-Mass Spectrometry (GC-MS) would be a primary method for assessing the purity of this compound and for its structural elucidation. The gas chromatogram would provide a retention time specific to the compound under defined conditions. The mass spectrum would show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern that could confirm the arrangement of the ethyl, propyl, and dimethoxy substituents.

High-Performance Liquid Chromatography (HPLC) could also be employed for purity assessment and for preparative isolation. The choice of stationary phase (e.g., normal-phase or reverse-phase) and mobile phase would be determined empirically.

As no experimental work has been reported, data tables for retention times, mass fragmentation, or HPLC parameters cannot be provided.

Reactivity of the Aromatic Core

The aromatic ring of this compound is highly activated towards electrophilic attack due to the presence of two electron-donating methoxy groups and two alkyl groups. These substituents increase the electron density of the benzene ring, making it more nucleophilic than benzene itself. wikipedia.orgmsu.edu

Electrophilic Aromatic Substitution (EAS) Reactions on Dimethoxybenzene Systems

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. wikipedia.org For substituted benzenes, the existing groups on the ring determine the rate and regioselectivity of the substitution. libretexts.orglibretexts.org In this compound, the two methoxy groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density through resonance. The ethyl and propyl groups are weaker activating groups that also direct ortho and para. The positions open for substitution are C3 and C6. Given the steric hindrance from the adjacent propyl and ethyl groups, the substitution pattern will be influenced by the size of the incoming electrophile.

Nitration: The nitration of dimethoxybenzene derivatives is a well-studied reaction, typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.orgmdma.ch Studies on various dimethoxybenzene derivatives show that the reaction conditions can influence the outcome, sometimes leading to oxidative demethylation as a side reaction. mdma.ch For instance, the nitration of 1,4-dimethoxybenzene (B90301) can yield the mononitro product, but dinitration is also possible under specific conditions. acs.orgnih.gov In the case of 1-fluoro-2,5-dimethoxybenzene, nitration occurs selectively at the position para to the fluorine atom, highlighting the strong directing effect of the substituents. mdpi.com For this compound, nitration is expected to occur at the available C6 position, directed by the powerful activating effects of the methoxy groups and the alkyl substituents.

Halogenation: Aromatic halogenation with chlorine or bromine requires a Lewis acid catalyst, such as iron(III) halides (FeX₃) or aluminum halides (AlX₃), to generate a more potent electrophile. msu.edulibretexts.org The reaction of 1,4-dimethoxybenzene with bromine is known to be rapid. libretexts.org Given the activated nature of the ring in this compound, halogenation is anticipated to proceed readily, likely at the less sterically hindered C6 position.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Dimethoxybenzene Analogs

| Starting Material | Reagents | Major Product(s) | Reference |

| 1,4-Dimethoxybenzene | HNO₃, H₂SO₄ | 1,4-Dimethoxy-2-nitrobenzene | mdma.ch |

| 1,2-Dimethoxybenzene | HNO₃, H₂SO₄ | 1,2-Dimethoxy-4-nitrobenzene, 1,2-Dimethoxy-3-nitrobenzene | nih.gov |

| 1-Fluoro-2,5-dimethoxybenzene | HNO₃ | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | mdpi.com |

| Methoxybenzene (Anisole) | Br₂ | p-Bromoanisole, o-Bromoanisole | libretexts.org |

Acylation: Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring, is a key C-C bond-forming reaction. researchgate.netmasterorganicchemistry.com It is typically carried out using an acyl halide or anhydride with a Lewis acid catalyst like aluminum chloride. msu.edu However, for highly activated systems like dimethoxybenzenes, milder catalysts can be employed to avoid side reactions such as dealkylation of the ether groups. researchgate.net Studies on the acylation of 1,4-dimethoxybenzene have shown that solid acid catalysts can be effective and selective. researchgate.netepa.gov For this compound, acylation would be predicted to occur at the C6 position.

Sulfonation: Aromatic sulfonation involves the reaction of an aromatic compound with sulfur trioxide (SO₃), often in the presence of sulfuric acid, to form a sulfonic acid. libretexts.orgkhanacademy.org This reaction is reversible. libretexts.org The sulfonation of dimethoxybenzene derivatives has been studied, and the position of sulfonation is influenced by the substitution pattern and reaction conditions. researchgate.netresearchgate.net For example, 1,3-dimethoxybenzene (B93181) undergoes sulfonation to yield the corresponding sulfonic acid. researchgate.net Given the steric crowding around the C3 position in this compound, sulfonation is expected to favor the C6 position.

Oxidation of the Aromatic Ring System

The electron-rich dimethoxybenzene core is susceptible to oxidation. acs.org Anodic oxidation of 1,4-dimethoxybenzene derivatives can lead to the formation of quinone derivatives. nih.gov The outcome of the oxidation can be influenced by the reaction medium and the substituents present on the ring. nih.gov For example, constant-current electrolysis of some 1,4-dimethoxybenzene derivatives in basic methanol yields 1,4-quinone derivatives. nih.gov Chemical oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) are also commonly used to oxidize hydroquinone (B1673460) dimethyl ethers to the corresponding quinones. researchgate.net The photochemical oxidation of methoxyhydroquinone in the aqueous phase has also been investigated, leading to a variety of oxygenated products. mdpi.com It is plausible that oxidation of this compound would yield the corresponding benzoquinone, with potential for further oxidation or side-chain reactions depending on the conditions.

Aromatic Ring Reduction Reactions (e.g., Birch Reduction)

The Birch reduction is a powerful method for the reduction of aromatic rings to 1,4-cyclohexadienes, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. harvard.eduyoutube.com The regioselectivity of the Birch reduction is determined by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as alkoxy and alkyl groups, direct the reduction to produce a product where the substituent remains on a double bond. youtube.com Therefore, for this compound, the Birch reduction is expected to yield a 1,4-cyclohexadiene (B1204751) derivative with the methoxy and alkyl groups attached to the double-bonded carbons of the resulting ring. acs.orgnih.gov

Reactivity of Ether Linkages

The methoxy groups in this compound are aryl ether linkages, which are generally stable but can be cleaved under certain conditions. The cleavage of aryl-ether bonds is a significant reaction, particularly in the context of lignin (B12514952) chemistry, where such bonds are prevalent. researchgate.netrsc.org This cleavage can be achieved through various methods, including hydrogenolysis with metal catalysts or under acidic conditions. researchgate.netresearchgate.net For example, a combination of a Lewis acid and a hydrogenation metal can efficiently cleave aryl-ether linkages in lignin model compounds. rsc.org Acid-catalyzed cleavage of the α-O-4 linkage in a lignin model compound has been shown to proceed via an SN1 mechanism. nih.gov Electrochemical methods have also been developed for the cleavage of diaryl ether C-O bonds. rsc.org In the case of this compound, cleavage of the methyl-aryl ether bonds would require harsh conditions, such as strong acids (e.g., HBr or HI) or catalytic hydrogenolysis, to yield the corresponding dihydroxybenzene derivative.

Cleavage Reactions of Methoxy Groups (e.g., demethylation)

The methoxy groups on the aromatic ring are relatively stable ether linkages but can be cleaved under specific conditions to yield the corresponding phenols. This process, known as demethylation, is a critical reaction in natural product synthesis and the modification of lignin-derived chemicals. imperial.ac.uk The cleavage of aryl methyl ethers can be achieved using various reagents, often under harsh conditions.

Common reagents for demethylation include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), and Lewis acids such as aluminum chloride (AlCl₃) and boron tribromide (BBr₃). imperial.ac.uksciencemadness.org For instance, the demethylation of 4-propylguaiacol, a related compound, with 48% aqueous HBr at 115 °C for 19 hours resulted in a 94% yield of 4-propyl-dihydroxybenzene. sciencemadness.org Nucleophilic reagents are also effective. Thioethoxide, generated from ethanethiol (B150549) and a base like sodium hydroxide, has been used for the selective monodemethylation of 1,2-dimethoxybenzene, yielding guaiacol, though further demethylation to catechol can also occur. sciencemadness.org

The choice of reagent and reaction conditions can influence the selectivity of the demethylation, especially in a molecule with two methoxy groups like this compound. Selective cleavage of one methoxy group over the other can be challenging and is dependent on the steric and electronic environment of each group.

Table 1: Comparison of Reagents for Demethylation of Dimethoxybenzene Derivatives

| Reagent | Substrate | Product(s) | Yield | Conditions | Reference |

|---|---|---|---|---|---|

| Thioethoxide | 1,2-Dimethoxybenzene | Guaiacol, Catechol | ~75% Guaiacol, ~25% Catechol | Reflux in DMF, 3h | sciencemadness.org |

| LiCl | Dimethoxybenzenes | Corresponding phenols | Limited efficiency | Boiling DMF, ~18h | sciencemadness.org |

| HBr (48% aq.) | 4-Propylguaiacol | 4-Propyl-dihydroxybenzene | 94% | 115 °C, 19h | sciencemadness.org |

| Iodocyclohexane | Guaiacol | Catechol | 91% | Reflux in DMF, 4h | sciencemadness.org |

| AlCl₃/NaSEt | 2,5-dimethoxybenzaldehyde | Corresponding phenols | - | - | chemistrysteps.com |

Stability of Ether Bonds under Various Chemical Conditions

The ether bonds of the methoxy groups in this compound exhibit significant stability under many chemical conditions, a characteristic of aryl alkyl ethers. They are generally resistant to cleavage by bases and nucleophiles under mild conditions. However, they are susceptible to cleavage under strongly acidic conditions. libretexts.org

Under acidic conditions, the reaction proceeds via protonation of the ether oxygen, making it a better leaving group (an alcohol). This is followed by nucleophilic attack by a counter-ion (e.g., Br⁻ from HBr) on the methyl group in an Sₙ2 reaction, or, less commonly for methyl ethers, cleavage via an Sₙ1 mechanism if a stable carbocation can be formed. libretexts.org The stability of the aryl-oxygen bond means that cleavage almost invariably occurs at the alkyl-oxygen bond.

The rate and mechanism of cleavage are influenced by the reaction conditions. For example, acid-catalyzed cleavage of aryl-ether linkages is a key process in the depolymerization of lignin, a complex polymer containing similar structural units. libretexts.org Studies on lignin model compounds show that the presence of other functional groups on the aromatic ring can significantly affect the reaction rate. libretexts.org In neutral or basic media, the ether bonds are generally stable, requiring harsh conditions or specific reagents for cleavage.

Reactivity and Functionalization of Alkyl Side Chains

The ethyl and propyl side chains of this compound offer various possibilities for functionalization, distinct from the reactivity of the aromatic ring. The carbon atoms directly attached to the benzene ring, known as benzylic carbons, are particularly reactive.

Benzylic and Aliphatic Oxidation Reactions

The benzylic positions of the ethyl and propyl groups are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions can oxidize alkyl chains at the benzylic position to carboxylic acids, provided there is at least one benzylic hydrogen. researchgate.netrsc.org Regardless of the length of the alkyl chain, the entire chain is cleaved, leaving a carboxylic acid group attached to the ring. researchgate.net For this compound, this would lead to the formation of a dicarboxylic acid.

Milder oxidation conditions can lead to the formation of ketones or alcohols. For example, the oxidation of ethylbenzene (B125841) can yield acetophenone. researchgate.netub.edu The oxidation of alkylbenzenes to ketones is an important industrial process. nih.gov The oxidation of 1-methoxy-4-propylbenzene (B87226) with a specific catalytic system has been shown to yield 1-(4-methoxyphenyl)propan-1-one with a 49% yield. rsc.org

Table 2: Products of Benzylic Oxidation of Substituted Alkylbenzenes

| Substrate | Oxidizing Agent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Ethyl-4-methoxybenzene | CuCl₂·2H₂O/BQC, TBHP | 1-(4-Methoxyphenyl)ethanone | High | nih.gov |

| 1-Methoxy-4-propylbenzene | - | 1-(4-Methoxyphenyl)propan-1-one | 49% | rsc.org |

| 1-Ethyl-3-methoxybenzene | - | 1-(3-Methoxyphenyl)ethanone | 80% | rsc.org |

| 1-Bromo-3-ethylbenzene | - | 1-(3-Bromophenyl)ethanone | 90% | rsc.org |

| 1-Chloro-4-ethylbenzene | - | 1-(4-Chlorophenyl)ethanone | 86% | rsc.org |

Radical Reactions and Halogenation of Side Chains

The benzylic hydrogens on the ethyl and propyl groups are readily substituted by halogens (chlorine or bromine) via a free-radical mechanism under UV light or at high temperatures. rsc.orgucalgary.ca This selectivity is due to the formation of a resonance-stabilized benzylic radical intermediate. libretexts.orgorganic-chemistry.org

N-Bromosuccinimide (NBS) is a common reagent used for the specific bromination of the benzylic position, as it provides a low, constant concentration of bromine radicals, minimizing other side reactions. organic-chemistry.org Depending on the reaction conditions, mono-, di-, or even tri-halogenation of the side chain can occur. rsc.org The relative reactivity for chlorination at primary, secondary, and tertiary positions generally follows the order of radical stability: tertiary > secondary > primary. wikipedia.org

Functional Group Interconversions on Ethyl and Propyl Groups

The alkyl side chains can be converted into a variety of other functional groups. For example, benzylic halides, formed by radical halogenation, are excellent substrates for nucleophilic substitution reactions (Sₙ2), allowing the introduction of groups like nitriles (using cyanide salts), azides, and amines. mit.eduwikipedia.org

The conversion of an alkylbenzene to an alcohol can be achieved, for instance, by the hydroxylation of ethylbenzene to 1-phenylethanol (B42297). researchgate.netnih.govd-nb.info This alcohol can then undergo further reactions.

Synthesis of amines from alkylbenzenes can be achieved through several routes. One method involves the conversion of the alkylbenzene to an alkyl halide, followed by reaction with ammonia or an amine, though this can lead to mixtures of products. pressbooks.pub A cleaner method is the Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566) with the alkyl halide, followed by hydrolysis. libretexts.org Alternatively, reduction of a nitrile, formed from the alkyl halide, with a reducing agent like LiAlH₄ yields a primary amine. pressbooks.publibretexts.org

Nitriles can be synthesized from alkyl halides via nucleophilic substitution with cyanide ions. wikipedia.orgchemistrysteps.com This reaction is effective for primary and secondary alkyl halides. libretexts.org

Mechanisms of Relevant Named Reactions (e.g., Appel Reaction, Vilsmeier-Haack Reaction)

The Appel reaction provides a method for converting an alcohol to the corresponding alkyl halide using triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane like carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄). d-nb.infowikipedia.orgorganic-chemistry.org This reaction proceeds under mild conditions and generally gives high yields. d-nb.info

If the ethyl or propyl side chains of this compound were first oxidized to their corresponding benzylic alcohols, the Appel reaction could be used to convert these alcohols into alkyl halides. For example, 1-phenylethanol can be converted to 1-chloro-1-phenylethane.

The mechanism begins with the formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine with the tetrahalomethane. The alcohol then deprotonates the intermediate, and the resulting alkoxide attacks the phosphorus atom. This forms an oxyphosphonium intermediate, which is then displaced by the halide ion in an Sₙ2 reaction, leading to the alkyl halide and triphenylphosphine oxide. chemistrysteps.comwikipedia.orgnrochemistry.com The reaction typically proceeds with inversion of configuration at a chiral center. wikipedia.org

Table 3: Examples of the Appel Reaction on Benzylic Alcohols

| Alcohol | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Benzyl alcohol | BrCCl₃, PPh₃ | Benzyl chloride | 84% | libretexts.org |

| 2-Phenylethanol | BrCCl₃, PPh₃ | 2-Phenylethyl bromide & 2-phenylethyl chloride | 6:4 ratio | sciforum.net |

| Various alcohols | 1,3-dihalo-5,5-dimethylhydantoins, PPh₃ | Corresponding alkyl halides | - | rsc.org |

The Vilsmeier-Haack reaction is a formylation reaction used to introduce an aldehyde group onto an electron-rich aromatic ring. ucalgary.caorganic-chemistry.orgwikipedia.org Given the electron-donating methoxy and alkyl groups, the aromatic ring of this compound is highly activated and would be a suitable substrate for this reaction. The formylation would be expected to occur at one of the vacant positions on the ring, likely directed by the activating groups.

The reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). pressbooks.pubwikipedia.org This forms a chloroiminium ion, which acts as the electrophile. pressbooks.pub The electron-rich aromatic ring attacks the electrophile in an electrophilic aromatic substitution. The resulting iminium salt is then hydrolyzed during workup to yield the aryl aldehyde. wikipedia.org

While the reaction works well for many electron-rich aromatics, its success can be substrate-dependent. For example, the Vilsmeier-Haack formylation of 1,4-dimethoxybenzene has been reported to give low yields (e.g., 16% with N-methylformanilide/POCl₃), potentially due to steric hindrance or unfocused activation of the ring. sciencemadness.orgmit.edu However, dimethoxyindoles, which are also highly activated, undergo successful formylation. arkat-usa.org

An article on the chemical reactivity and reaction mechanisms of This compound cannot be generated at this time. Extensive searches for scientific literature and data on this specific chemical compound have not yielded any relevant results.

Information regarding the chemical reactivity, reaction mechanisms, or stereochemical aspects of reactions involving this compound is not available in the public domain. Consequently, an accurate and informative article that adheres to the requested structure and content requirements cannot be produced.

It is possible that this compound is not well-studied, is a novel chemical entity with limited published research, or is referred to by a different nomenclature in existing literature. Without available scientific data, any attempt to detail its chemical behavior would be speculative and would not meet the standards of a professional and authoritative article.

Derivatives, Analogs, and Structure Reactivity Relationships

Design and Synthesis of Novel Derivatives of 1-Ethyl-4,5-dimethoxy-2-propylbenzene

The synthesis of novel derivatives from this compound would likely proceed via electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The existing substituents—two methoxy (B1213986) groups, one ethyl group, and one propyl group—would direct incoming electrophiles to the remaining unsubstituted position on the benzene (B151609) ring. Methoxy groups are strong activating groups and ortho-, para-directors, meaning they increase the electron density of the ring and direct new substituents to the positions adjacent and opposite to them. msu.edulibretexts.org Given the substitution pattern of the parent molecule, the single available position on the aromatic ring would be the primary site for substitution reactions.

Hydroxyl Derivatives: The creation of a hydroxyl derivative would likely involve the demethylation of one or both methoxy groups. This transformation can be achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The choice of reagent would be crucial to control the extent of demethylation.

Nitro Derivatives: Nitration is a classic electrophilic aromatic substitution. Given the activating nature of the methoxy and alkyl groups, the reaction would likely proceed under mild conditions. A mixture of nitric acid and sulfuric acid, or a milder nitrating agent like acetyl nitrate (B79036), could be employed to introduce a nitro (-NO2) group onto the available carbon of the aromatic ring. google.com The synthesis of dinitro derivatives is also plausible under more forceful conditions, as seen in the nitration of other activated aromatic compounds. google.comnih.gov

Amino Derivatives: An amino (-NH2) derivative could be synthesized in a two-step process. First, the aromatic ring would be nitrated as described above. Subsequently, the nitro group can be reduced to an amine using various reducing agents, such as tin or iron in the presence of hydrochloric acid, or through catalytic hydrogenation.

Modifying the ethyl and propyl side chains would likely involve reactions characteristic of alkylbenzenes.

Oxidation: The benzylic positions (the carbon atom of the alkyl group attached to the benzene ring) are susceptible to oxidation. Using a strong oxidizing agent like potassium permanganate (B83412) could potentially oxidize the alkyl chains to carboxylic acids. Milder conditions might yield ketones.

Halogenation: Free-radical halogenation, typically initiated by UV light, could introduce a halogen (e.g., bromine or chlorine) at the benzylic position of the ethyl or propyl chains. These halogenated intermediates are versatile and can be used in subsequent nucleophilic substitution reactions to introduce a variety of other functional groups.

Friedel-Crafts Acylation/Alkylation: While the parent molecule is already substituted, further alkylation or acylation could theoretically occur, though it would be sterically hindered. Such reactions typically employ an alkyl halide or acyl halide in the presence of a Lewis acid catalyst like aluminum chloride. umkc.educdnsciencepub.com

Exploration of Isomeric and Homologous Compounds

The properties and reactivity of this compound can be better understood by comparing it with its isomers and homologs.

Isomers: Isomers are molecules that have the same molecular formula but different structural arrangements. Positional isomers of this compound would involve different arrangements of the substituents on the benzene ring. For instance, 1-ethyl-2,4-dimethoxy-5-propylbenzene would be a positional isomer. The relative positions of the electron-donating methoxy and alkyl groups significantly influence the electronic and steric environment of the ring, thereby affecting its reactivity and physical properties. Dimethoxybenzene itself exists in three isomeric forms: 1,2- (veratrole), 1,3-, and 1,4-dimethoxybenzene (B90301), each with distinct physical properties and reactivity patterns. wikipedia.org Similarly, various isomers of propylbenzene (B89791) and ethylbenzene (B125841) exist. nih.govnih.gov

Homologs: Homologs are compounds belonging to the same homologous series, differing by a repeating unit, such as a methylene (B1212753) group (-CH2-). Homologs of this compound could include molecules where the ethyl or propyl chains are shortened or extended (e.g., 1-methyl-4,5-dimethoxy-2-propylbenzene or 1-ethyl-4,5-dimethoxy-2-butylbenzene). Generally, as the length of the alkyl chain increases, the lipophilicity of the molecule increases, which can affect its solubility and boiling point.

Table of Selected Isomers and Homologs

| Compound Name | Molecular Formula | Relationship to Target Compound |

|---|---|---|

| 1,2-Dimethoxy-4-propylbenzene | C11H16O2 | Structural Isomer/Related Compound. nih.gov |

| 2,4-Dimethoxy-1-propylbenzene | C11H16O2 | Structural Isomer/Related Compound. bldpharm.com |

| 4-Ethyl-1,2-dimethoxybenzene | C10H14O2 | Related Compound (lacks propyl group). hmdb.ca |

| 1-Ethyl-4-propylbenzene | C11H16 | Analog (lacks methoxy groups). nih.gov |

Influence of Structural Modifications on Chemical Reactivity and Stability

Structural modifications to this compound would have a profound impact on its chemical reactivity and stability.

Electronic Effects: The two methoxy groups are strong electron-donating groups through resonance, which makes the aromatic ring highly activated towards electrophilic substitution. msu.edulibretexts.org The ethyl and propyl groups are weakly activating through an inductive effect. Any modification that alters the electron-donating capacity of these groups will change the ring's reactivity. For example, replacing a methoxy group with an electron-withdrawing group like a nitro group would significantly deactivate the ring.

Steric Effects: The arrangement of the four substituents creates a sterically crowded environment around the benzene ring. This steric hindrance can influence the rate and regioselectivity of reactions, potentially slowing down reactions or favoring attack at less hindered positions if any were available.

Structure-Reactivity Relationships in Catalytic Applications or Material Science Contexts

While there is no specific information on the applications of this compound, the structure-reactivity relationships of its analogs provide insights into its potential uses.

Catalytic Applications: Dimethoxybenzene derivatives can serve as ligands in transition metal catalysis or as substrates in catalytic transformations. For example, the selective transformation of carbon dioxide to dimethoxymethane (B151124) has been achieved using a ruthenium catalyst. nih.gov The electronic and steric properties of the substituents on the benzene ring can influence the efficiency and selectivity of such catalytic processes.

Material Science Contexts: Substituted benzenes are fundamental building blocks for a wide range of materials, including polymers and liquid crystals. longdom.orgresearchgate.net The ability to program the synthesis of multi-substituted benzenes opens up possibilities for creating novel functional materials for applications in molecular electronics and nanotechnology. asianscientist.comsciencedaily.com The thermal stability of benzene derivatives is a critical property for their use in high-performance polymers, and this can be tuned by altering the substituents. longdom.org Furthermore, dialkoxybenzenes are investigated for their potential in electrochemical technologies, such as redox flow batteries, where the stability and redox potential of the molecule are crucial and can be tuned by modifying the substituents. researchgate.net

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 1-Ethyl-2,4-dimethoxy-5-propylbenzene |

| 1,2-Dimethoxybenzene (B1683551) (Veratrole) |

| 1,3-Dimethoxybenzene (B93181) |

| 1,4-Dimethoxybenzene |

| 1-methyl-4,5-dimethoxy-2-propylbenzene |

| 1-ethyl-4,5-dimethoxy-2-butylbenzene |

| 1,2-Dimethoxy-4-propylbenzene |

| 2,4-Dimethoxy-1-propylbenzene |

| 4-Ethyl-1,2-dimethoxybenzene |

| 1-Ethyl-4-propylbenzene |

| 1-(4,5-dimethoxy-2,3-dinitrophenyl)-2-methylpropyl N-butylcarbamate |

| Acetyl nitrate |

| Boron tribromide |

| Hydrobromic acid |

| Nitric acid |

| Sulfuric acid |

| Potassium permanganate |

| Aluminum chloride |

| Dimethoxymethane |

Theoretical and Computational Studies of 1 Ethyl 4,5 Dimethoxy 2 Propylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived. For a molecule like 1-ethyl-4,5-dimethoxy-2-propylbenzene, DFT is a common and reliable method for such analyses. researchgate.netmaterialsciencejournal.org

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule such as this compound, which has multiple rotatable single bonds in its ethyl, propyl, and methoxy (B1213986) substituents, this process is crucial for identifying the most stable conformer(s).

The conformational analysis involves mapping the potential energy surface by systematically rotating the dihedral angles of the side chains. Studies on similar substituted benzenes, like n-propylbenzene, reveal that the orientation of the alkyl chains relative to the plane of the benzene (B151609) ring significantly influences the molecule's stability. researchgate.net The ethyl and propyl groups can adopt various staggered conformations, and the methoxy groups can be oriented either in the plane of the ring or slightly out of plane. nih.gov The final optimized geometry represents a balance of steric hindrance between the adjacent substituents and electronic effects.

Below is a table of expected bond lengths and angles for the key structural features of this compound, based on DFT calculations performed on analogous substituted benzene molecules. materialsciencejournal.orgnih.gov

| Parameter | Bond/Angle | Expected Value |

| Bond Lengths | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-C (alkyl-aromatic) | ~1.51 - 1.53 Å | |

| C-O (methoxy-aromatic) | ~1.36 - 1.39 Å | |

| C-O (methyl-oxygen) | ~1.42 - 1.44 Å | |

| Bond Angles | C-C-C (aromatic) | ~118° - 121° |

| C-C-C (propyl chain) | ~109.5° - 112° | |

| C-C-O (aromatic-methoxy) | ~117° - 120° |

Note: These are illustrative values based on computational studies of structurally similar molecules.

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Key aspects of this are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy level indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy level indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

For this compound, the two methoxy groups are strong electron-donating groups, which would significantly raise the energy of the HOMO, concentrating its electron density on the benzene ring. The ethyl and propyl groups are weakly electron-donating. This makes the aromatic ring susceptible to electrophilic attack. The LUMO is expected to be distributed over the aromatic system as well.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this molecule, the MEP surface would show negative potential (electron-rich regions, typically colored red) around the oxygen atoms of the methoxy groups, making them sites for electrophilic and hydrogen bond donor interactions. bohrium.comnih.gov The aromatic ring would also exhibit negative potential, while the hydrogen atoms of the alkyl groups would show positive potential (electron-poor regions).

The table below presents typical FMO energy values for a dimethoxybenzene derivative, calculated using DFT, which can serve as an estimate for this compound. bohrium.com

| Parameter | Description | Illustrative Energy Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 to -6.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 to -1.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.5 to 5.5 eV |

Note: These values are based on DFT calculations for related dimethoxybenzene compounds and provide an approximation for the target molecule.

Computational vibrational analysis predicts the frequencies and intensities of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies for an optimized geometry, a theoretical spectrum can be generated. Comparing this theoretical spectrum with an experimental one can help in the assignment of vibrational modes to specific functional groups and confirm the molecule's structure. nist.gov

For this compound, the vibrational spectrum would be characterized by:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching (ethyl, propyl, methoxy): In the 2850-3000 cm⁻¹ range.

Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region.

C-O stretching (methoxy groups): Strong absorptions around 1020-1250 cm⁻¹.

Alkyl C-H bending: Around 1375-1465 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch | Aromatic Ring | 3000 - 3100 |

| C-H Stretch | Alkyl and Methoxy Groups | 2850 - 2980 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-H Bend | Alkyl Groups | 1375 - 1465 |

| C-O Stretch | Methoxy-Aryl Ether | 1200 - 1275 (asymmetric) & 1010 - 1050 (symmetric) |

Note: These are typical frequency ranges for the specified functional groups, which would be refined by specific computational calculations. nist.gov

Aromaticity is a key concept in organic chemistry, and computational methods can quantify it. The Harmonic Oscillator Model of Aromaticity (HOMA) is one such method, which evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 indicates a non-aromatic one. Despite the presence of four substituents, the benzene core of this compound is expected to retain a high degree of aromaticity. A DFT calculation combined with HOMA analysis would likely yield a value close to 1, confirming the preservation of the aromatic character of the central ring. nih.gov

Computational Modeling of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, identifying intermediates, and determining the energetics of the process.

By modeling a potential reaction, such as the oxidation of an alkyl side chain or an electrophilic substitution on the aromatic ring, computational methods can locate the transition state (TS)—the highest energy point along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For example, a reaction involving the cleavage of a C-C bond in a side chain of a dimethoxybenzene derivative was studied computationally, revealing a multi-step mechanism with several transition states. mdpi.com Similar studies on the reaction of ethylbenzene (B125841) radicals with atmospheric oxidants have computationally characterized transition states and calculated energy barriers to predict the most likely reaction pathways. mdpi.com For this compound, a computational study could, for instance, model its reaction with a hydroxyl radical. This would involve locating the transition state for hydrogen abstraction from either the ethyl or propyl group and calculating the corresponding energy barriers to determine which site is more reactive.

| Reaction Step | Description | Illustrative Energy Value (kcal/mol) |

| Reactants | Starting materials (e.g., Substrate + Reagent) | 0.0 (Reference Energy) |

| Transition State (TS) | Highest energy structure along the reaction path | +15 to +25 |

| Products | Final materials of the reaction step | Variable (e.g., -10 for an exothermic step) |

| Activation Energy (Ea) | Energy barrier (TS - Reactants) | +15 to +25 |

Note: This table provides a hypothetical example of the energetic profile for a single reaction step. mdpi.commdpi.com

Solvent Effects on Reaction Pathways

The role of the solvent is a critical factor in determining the reaction pathways, kinetics, and equilibrium of chemical transformations involving substituted benzenes. Computational chemistry provides powerful tools to investigate these solvent effects at a molecular level. For a hypothetical reaction involving this compound, computational models could be employed to understand the influence of different solvent environments.

Implicit vs. Explicit Solvation Models:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into the electrostatic interactions between the solute and the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding. While more computationally intensive, explicit models can provide a more detailed and accurate picture of the solvation shell around the reactant, transition state, and product.

Hypothetical Data on Solvent Effects:

To illustrate the potential impact of solvents, the following table presents hypothetical data on the calculated activation energy for a generic electrophilic substitution reaction of this compound in various solvents.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| n-Hexane | 1.88 | 25.8 |

| Dichloromethane | 8.93 | 22.5 |

| Acetonitrile | 37.5 | 20.1 |

| Water | 80.1 | 18.7 |

This data is purely illustrative and not based on actual experimental or computational results for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound, particularly its interactions with surfaces or within specific environments like biological membranes or polymer matrices. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time.

For a molecule like this compound, MD simulations could be used to study:

Adsorption on Surfaces: Understanding how the molecule orients and interacts with different surfaces (e.g., catalysts, nanoparticles) is crucial for applications in materials science and catalysis. Simulations could reveal the preferred binding modes and adsorption energies.

Conformational Dynamics: The ethyl and propyl side chains, as well as the methoxy groups, can rotate, leading to different molecular conformations. MD simulations can explore the conformational landscape and identify the most stable conformers in different environments.

Prediction of Novel Reactivity and Synthetic Pathways

Computational chemistry tools can be instrumental in predicting the reactivity of this compound and proposing novel synthetic routes.

Reactivity Prediction:

Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the electron-donating nature of the methoxy, ethyl, and propyl groups would likely activate the benzene ring towards electrophilic substitution. Computational calculations could pinpoint the most reactive carbon atoms on the ring.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can guide the prediction of intermolecular interactions and reaction sites.

Synthetic Pathway Prediction:

Computational methods can be used to evaluate the feasibility of different synthetic routes to this compound. By calculating the reaction energies and activation barriers for each step in a proposed synthesis, chemists can identify the most promising and efficient pathways before undertaking experimental work.

Applications in Advanced Chemical Research and Materials Science

Role as an Organic Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Advanced Organic Materials

There is no available information on the use of 1-Ethyl-4,5-dimethoxy-2-propylbenzene as a precursor for advanced organic materials.

Intermediate in Multi-step Synthesis of Non-prohibited Compounds and Specialty Chemicals

No documented multi-step syntheses identify this compound as an intermediate in the production of other non-prohibited compounds or specialty chemicals.

Applications in Catalysis and Ligand Design

Utilization as a Scaffold for Novel Ligand Synthesis

Research into the use of this compound as a structural framework for the development of new ligands is not present in the available literature.

Investigation in Homogeneous or Heterogeneous Catalysis

There are no studies investigating the role or potential of this compound in either homogeneous or heterogeneous catalytic processes.

Materials Science Applications

No specific applications of this compound within the field of materials science have been documented.

Component in Polymer Chemistry and Polymer Design

There is currently no available scientific literature or research data indicating the use of this compound as a monomer, initiator, catalyst, or additive in polymer chemistry. Searches for its role in polymer design, including the synthesis of novel polymeric structures or the modification of existing polymers, did not yield any relevant results.

Analytical Chemistry Method Development

Use in Chromatographic Standards

Information regarding the use of this compound as a chromatographic standard is not available. It is not listed in common databases of analytical standards for techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Development of Detection and Quantification Methods

No published methods for the specific detection or quantification of this compound in any matrix were found. The scientific literature lacks studies detailing analytical protocols, such as spectroscopic or chromatographic methods, that have been developed or validated for this particular compound.

Future Research Directions and Perspectives

Unexplored Synthetic Methodologies and Efficient Route Design

Currently, dedicated synthetic routes for 1-Ethyl-4,5-dimethoxy-2-propylbenzene are not extensively documented in publicly available research. This presents a significant opportunity for synthetic chemists to develop novel and efficient methodologies. Drawing inspiration from the synthesis of structurally related alkylated and methoxylated benzene (B151609) derivatives, several avenues can be explored.

A primary area for investigation would be the application of Friedel-Crafts alkylation and acylation reactions . evitachem.com These classic methods are fundamental to the synthesis of alkylbenzenes. evitachem.com Future research could focus on a stepwise approach, perhaps starting with a dimethoxybenzene precursor and introducing the ethyl and propyl groups sequentially. Key research questions would include the choice of catalysts (e.g., Lewis acids like AlCl₃ or more environmentally benign solid acid catalysts), the regioselectivity of the alkylation, and the optimization of reaction conditions to maximize the yield of the desired 1,2,4,5-tetrasubstituted product.

Another promising area is the use of modern cross-coupling reactions . For instance, a Heck cross-coupling reaction has been successfully employed to synthesize other E,E-2,5-dimethoxy-1,4-bis[2-(4-ethylcarboxylatestyril)]benzene derivatives. researchgate.net This suggests that similar palladium-catalyzed cross-coupling strategies could be adapted for the synthesis of this compound, potentially offering higher selectivity and milder reaction conditions compared to traditional methods.

The table below outlines potential synthetic routes that warrant investigation.

| Synthetic Strategy | Precursors | Potential Catalysts/Reagents | Key Research Focus |

| Stepwise Friedel-Crafts Alkylation | 1,2-Dimethoxybenzene (B1683551), Ethyl Halide, Propyl Halide | AlCl₃, FeCl₃, Zeolites | Regioselectivity, Catalyst Efficiency, Yield Optimization |

| Acylation-Reduction Route | 1,2-Dimethoxybenzene, Propionyl Chloride, Acetyl Chloride | Lewis Acids, Reducing Agents (e.g., H₂/Pd, Zn(Hg)/HCl) | Control of side reactions, Reduction efficiency |

| Palladium-Catalyzed Cross-Coupling | Dihalogenated dimethoxybenzene, Ethyl and Propyl organometallic reagents | Pd complexes (e.g., Pd(PPh₃)₄), suitable ligands | Ligand screening, Reaction kinetics, Substrate scope |

Discovery of Novel Chemical Transformations Involving the Compound

The unique arrangement of ethyl, propyl, and dimethoxy substituents on the benzene ring of this compound suggests a rich and largely unexplored reaction chemistry. The electron-donating nature of the methoxy (B1213986) and alkyl groups is expected to activate the aromatic ring towards electrophilic substitution.

Future research should systematically investigate a range of chemical transformations, including: